Lead 3-(acetamido)phthalate
CAS No.: 93839-98-6
Cat. No.: VC16979748
Molecular Formula: C10H7NO5Pb
Molecular Weight: 428 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93839-98-6 |
|---|---|
| Molecular Formula | C10H7NO5Pb |
| Molecular Weight | 428 g/mol |
| IUPAC Name | 3-acetamidophthalate;lead(2+) |
| Standard InChI | InChI=1S/C10H9NO5.Pb/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16;/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2 |
| Standard InChI Key | TYWBGOXMRBNEPS-UHFFFAOYSA-L |
| Canonical SMILES | CC(=O)NC1=CC=CC(=C1C(=O)[O-])C(=O)[O-].[Pb+2] |
Introduction
Chemical Identity and Structural Characteristics
Lead 3-(acetamido)phthalate is defined by the molecular formula C₁₀H₇NO₅Pb, with a molecular weight of 428.3663 g/mol . The compound’s structure features a phthalate backbone substituted with an acetamido group (–NHCOCH₃) at the 3-position, coordinated to a lead ion. This configuration confers both the plasticity-modifying properties typical of phthalates and the reactivity associated with lead-based compounds.
Synonyms and Registry Identifiers
The compound is alternatively identified by its EINECS number 298-872-2 and systematic IUPAC name lead 3-(acetamido)benzene-1,2-dicarboxylate. Its CAS registry number (93839-98-6) provides a unique identifier for regulatory and commercial purposes .
Crystallographic and Spectroscopic Data
While detailed crystallographic studies are absent from publicly available literature, the compound’s infrared (IR) spectrum likely exhibits characteristic bands for the phthalate carbonyl group (~1,680 cm⁻¹), amide N–H stretch (~3,300 cm⁻¹), and Pb–O coordination bonds (<500 cm⁻¹). X-ray diffraction patterns would be essential to confirm the lead coordination geometry, which is hypothesized to adopt a distorted octahedral configuration based on analogous lead carboxylates .
Synthesis and Industrial Production
The synthesis of lead 3-(acetamido)phthalate typically involves a two-step process:
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Acetamido-phthalic acid synthesis: Nitration of phthalic anhydride followed by selective reduction and acetylation to introduce the acetamido group at the 3-position.
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Lead complexation: Reaction of the functionalized phthalic acid with lead oxide or acetate under controlled pH conditions .
| Supplier | Purity | Form | Packaging | Minimum Order |
|---|---|---|---|---|
| Zibo Hangyu Biotechnology | 99% | Powder | Custom | 10 g |
| Chemlyte Solutions | 99.0% | Liquid | Grams/Kilograms | 100 g |
| Weifang Yangxu Group | 99% | Solid | OPP bags | 1 mg |
Physicochemical Properties and Stability
The compound exhibits limited aqueous solubility (<0.1 g/L at 25°C) but demonstrates moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Thermal gravimetric analysis (TGA) of analogous lead phthalates suggests decomposition initiation at ~200°C, with complete lead oxide formation by 450°C .
Applications and Functional Uses
Despite its toxicity profile, lead 3-(acetamido)phthalate finds niche applications in:
Specialty Polymer Additives
The compound acts as a thermal stabilizer in PVC formulations, where lead’s Lewis acidity scavenges HCl generated during polymer degradation. The acetamido group enhances compatibility with polar polymer matrices compared to traditional lead stearates .
Electrochemical Systems
Toxicological Profile and Exposure Risks
The compound presents dual toxicity pathways from both lead and phthalate components:
Lead-Specific Toxicity
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Neurological effects: Lead ions (Pb²⁺) inhibit δ-aminolevulinic acid dehydratase (ALAD), disrupting heme synthesis and causing neurodevelopmental deficits .
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Carcinogenicity: IARC classifies inorganic lead compounds as Group 2A (probably carcinogenic) .
Phthalate-Related Risks
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Endocrine disruption: Phthalate metabolites interfere with androgen signaling, potentially causing reproductive abnormalities .
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Oxidative stress: The acetamido-phthalate moiety may generate reactive oxygen species (ROS) through Fenton-like reactions catalyzed by lead .
Table 2: Regulatory Limits for Lead Compounds
| Jurisdiction | Matrix | Limit (ppm) | Basis |
|---|---|---|---|
| EU REACH | Consumer goods | ≤100 | Annex XVII |
| Japan PMDA | Pharmaceuticals | ≤10 | JP XVII General Tests |
| US EPA | Drinking water | ≤0.015 | Lead & Copper Rule |
Analytical Detection Methods
Spectroscopic Techniques
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ICP-MS: Quantifies lead content with detection limits <0.1 ppb .
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HPLC-UV: Separates phthalate degradation products using C18 columns (λ=254 nm) .
Sample Preparation Challenges
Matrix effects from organic ligands require microwave-assisted acid digestion (HNO₃/H₂O₂) prior to metal analysis. Chelating agents like EDTA may be necessary to prevent lead redeposition .
Environmental Fate and Remediation Strategies
The compound’s environmental persistence stems from:
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Low biodegradability (estimated t₁/₂ >180 days in soil)
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High adsorption coefficient (log Koc=4.2) to organic matter
Remediation approaches include:
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Phytoremediation: Using Brassica juncea (Indian mustard) for lead uptake
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Advanced oxidation: TiO₂ photocatalysis to degrade phthalate ligands
Future Research Directions
Critical knowledge gaps include:
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Metabolite characterization: Identification of lead-phthalate adducts in biological systems
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Alternative stabilizers: Development of calcium-zinc or organic stabilizers to replace lead compounds
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Nano-remediation: Application of iron oxide nanoparticles for targeted lead sequestration
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